4-(Difluoromethoxy)thiophene-2-carboxylic acid 4-(Difluoromethoxy)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205874
InChI: InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-4(5(9)10)12-2-3/h1-2,6H,(H,9,10)
SMILES:
Molecular Formula: C6H4F2O3S
Molecular Weight: 194.16 g/mol

4-(Difluoromethoxy)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC16205874

Molecular Formula: C6H4F2O3S

Molecular Weight: 194.16 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethoxy)thiophene-2-carboxylic acid -

Specification

Molecular Formula C6H4F2O3S
Molecular Weight 194.16 g/mol
IUPAC Name 4-(difluoromethoxy)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-4(5(9)10)12-2-3/h1-2,6H,(H,9,10)
Standard InChI Key TVPAJEBAKYOIBU-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=C1OC(F)F)C(=O)O

Introduction

Molecular Structure and Characterization

Structural Features

The compound’s backbone consists of a thiophene ring (a five-membered aromatic heterocycle with sulfur) decorated with two functional groups:

  • Carboxylic acid (-COOH) at position 2, which confers acidity (pKa3.27\text{p}K_a \approx 3.27) and hydrogen-bonding capability .

  • Difluoromethoxy (-OCF2_2H) at position 4, introducing steric bulk and electronic effects that modulate reactivity .

The SMILES notation is C1=CSC(=C1OC(F)F)C(=O)O\text{C1=CSC(=C1OC(F)F)C(=O)O}, and the InChIKey is ACQJRBMWSRPAPD-UHFFFAOYSA-N\text{ACQJRBMWSRPAPD-UHFFFAOYSA-N} . Computational studies predict a planar thiophene ring with bond angles consistent with aromaticity, while the difluoromethoxy group adopts a conformation perpendicular to the ring to minimize steric clashes .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC6H4F2O3S\text{C}_6\text{H}_4\text{F}_2\text{O}_3\text{S}
Molecular Weight194.16 g/mol
SMILESC1=CSC(=C1OC(F)F)C(=O)O\text{C1=CSC(=C1OC(F)F)C(=O)O}
InChIKeyACQJRBMWSRPAPD-UHFFFAOYSA-N\text{ACQJRBMWSRPAPD-UHFFFAOYSA-N}
Predicted Density1.492 g/cm³
pKa\text{p}K_a3.27

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(difluoromethoxy)thiophene-2-carboxylic acid typically involves multi-step functionalization of a thiophene precursor. A common approach includes:

  • Thiophene Ring Formation: Cyclocondensation of acetylene derivatives with sulfur sources .

  • Introduction of Difluoromethoxy Group:

    • Reaction of a hydroxyl-substituted thiophene with chlorodifluoroacetic acid (CDFA) in the presence of a base (e.g., KOH) and aprotic solvents (e.g., DMF, DMSO) .

    • Example:

      Thiophene-2-carboxylic acid-4-ol+ClCF2CO2RBase4-(Difluoromethoxy)thiophene-2-carboxylic acid\text{Thiophene-2-carboxylic acid-4-ol} + \text{ClCF}_2\text{CO}_2\text{R} \xrightarrow{\text{Base}} \text{4-(Difluoromethoxy)thiophene-2-carboxylic acid}
  • Carboxylic Acid Activation: Protection/deprotection strategies (e.g., esterification followed by hydrolysis) to preserve the acid group during reactions .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYieldSource
SolventDMF or DMSO75–90%
Temperature60–90°C
BaseKOH or Na2CO3\text{Na}_2\text{CO}_3
Reaction Time8–12 hours

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization . Analytical confirmation uses:

  • NMR Spectroscopy: 1H^1\text{H} and 19F^{19}\text{F} NMR verify substituent positions .

  • Mass Spectrometry: High-resolution MS confirms molecular ion peaks .

  • HPLC: Purity assessment (>95%) .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy:

    • ν(C=O)\nu(\text{C=O}): 1680–1700 cm1^{-1}.

    • ν(OCF2H)\nu(\text{OCF}_2\text{H}): 1100–1200 cm1^{-1} .

  • UV-Vis: λmax\lambda_{\text{max}} ≈ 260 nm (thiophene π→π* transition) .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

  • Anticancer Agents: Thiophene carboxamides mimic Combretastatin A-4 (CA-4), disrupting tubulin polymerization. Derivatives of 4-(difluoromethoxy)thiophene-2-carboxylic acid show IC50_{50} values as low as 5.46 µM against Hep3B liver cancer cells . Molecular docking reveals interactions with tubulin’s colchicine-binding site, where the difluoromethoxy group enhances binding via hydrophobic contacts .

  • DGAT-1 Inhibitors: Carboxylic acid derivatives inhibit diacylglycerol acyltransferase-1, a target for obesity and metabolic syndrome . Fluorination improves metabolic stability and bioavailability .

Agrochemicals

  • Herbicides: Thiophene derivatives interfere with plant lipid biosynthesis. For example, 2-[4-(difluoromethoxy)benzamido]thiophene-3-carboxylic acid derivatives exhibit pre-emergent herbicidal activity at 50 g/ha .

Recent Research Findings

Biological Activity Studies

  • Antiproliferative Effects: In a 2022 study, a library of thiophene-2-carboxamides derived from 4-(difluoromethoxy)thiophene-2-carboxylic acid demonstrated dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 8.2 µM) . Mechanistic studies linked activity to ROS generation and apoptosis induction .

  • Antimicrobial Properties: Fluorinated thiophenes showed MIC values of 12.5 µg/mL against Staphylococcus aureus, attributed to membrane disruption .

Computational Insights

  • DFT Calculations: The HOMO-LUMO gap (4.3 eV) suggests moderate reactivity, aligning with electrophilic substitution at the thiophene ring .

  • Molecular Dynamics: Simulations of tubulin-bound derivatives revealed stable interactions over 100 ns, with RMSD < 2 Å .

CodeRisk StatementPrecautionary Measure
H315Causes skin irritationP280: Wear protective gloves
H319Causes serious eye irritationP305+P351+P338: Rinse eyes

Comparison with Related Compounds

Structural Analogues

  • 4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: Chlorine substitution enhances electrophilicity but reduces solubility.

  • 5-Methyl derivatives: Methyl groups improve metabolic stability but may sterically hinder target binding .

  • Non-fluorinated analogues: Lower bioactivity due to reduced electron-withdrawing effects .

Table 4: Bioactivity Comparison

CompoundIC50_{50} (Hep3B)LogPSource
4-(Difluoromethoxy)thiophene-2-COOH5.46 µM1.8
4-Chloro analogue12.58 µM2.3
Non-fluorinated analogue>50 µM1.2

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